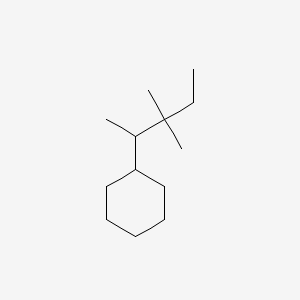
(1,2,2-Trimethylbutyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,2-Trimethylbutyl)cyclohexane is an organic compound with the molecular formula C₁₃H₂₆. It is a derivative of cyclohexane, where a (1,2,2-trimethylbutyl) group is attached to the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2-Trimethylbutyl)cyclohexane typically involves the alkylation of cyclohexane with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with (1,2,2-trimethylbutyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. The product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,2-Trimethylbutyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of cyclohexane derivatives.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, leading to the formation of halogenated cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
(1,2,2-Trimethylbutyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1,2,2-Trimethylbutyl)cyclohexane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors can influence its activity and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simple cyclic hydrocarbon with similar structural properties.
Methylcyclohexane: A derivative of cyclohexane with a methyl group attached.
Ethylcyclohexane: Another derivative with an ethyl group attached.
Uniqueness
(1,2,2-Trimethylbutyl)cyclohexane is unique due to the presence of the (1,2,2-trimethylbutyl) group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological systems.
Eigenschaften
CAS-Nummer |
61142-21-0 |
|---|---|
Molekularformel |
C13H26 |
Molekulargewicht |
182.35 g/mol |
IUPAC-Name |
3,3-dimethylpentan-2-ylcyclohexane |
InChI |
InChI=1S/C13H26/c1-5-13(3,4)11(2)12-9-7-6-8-10-12/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
UAPPTCJSYQWNJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


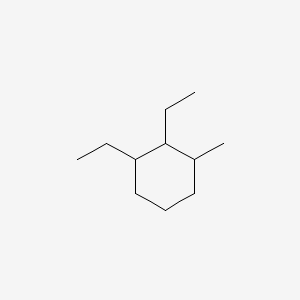
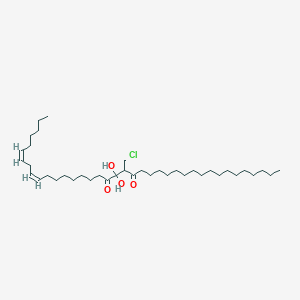
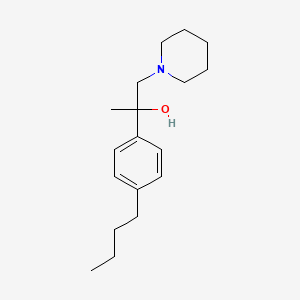
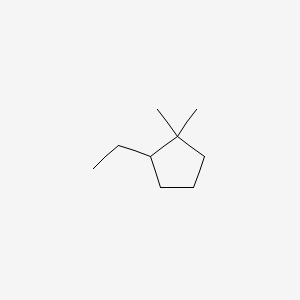

![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)
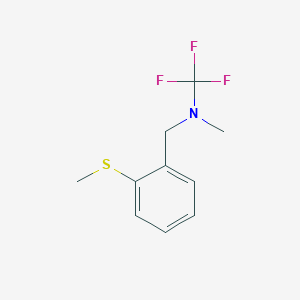
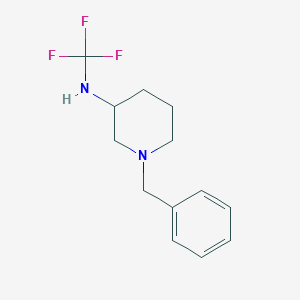
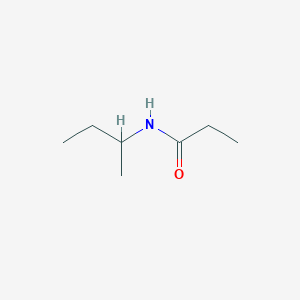
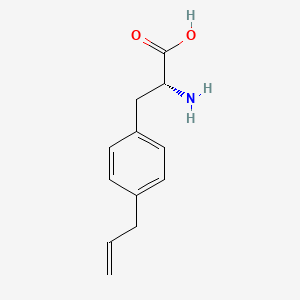

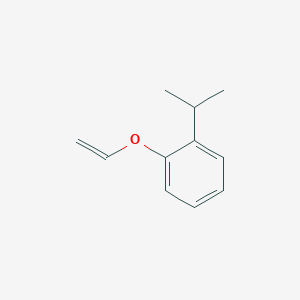
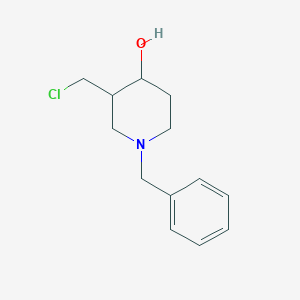
![4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13953003.png)
